molecular formula C17H16N6O2 B12494951 N~4~-(4-methylphenyl)-5-nitro-N~2~-phenylpyrimidine-2,4,6-triamine

N~4~-(4-methylphenyl)-5-nitro-N~2~-phenylpyrimidine-2,4,6-triamine

Cat. No.: B12494951
M. Wt: 336.3 g/mol
InChI Key: YKRGYMUJKTUTDA-UHFFFAOYSA-N
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Description

N~4~-(4-methylphenyl)-5-nitro-N~2~-phenylpyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with nitro, phenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methylphenyl)-5-nitro-N~2~-phenylpyrimidine-2,4,6-triamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-methylphenylamine with nitrobenzene under specific conditions to introduce the nitro group. This is followed by cyclization with appropriate reagents to form the pyrimidine ring. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-methylphenyl)-5-nitro-N~2~-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. The reaction conditions vary but often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N~4~-(4-methylphenyl)-5-nitro-N~2~-phenylpyrimidine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-methylphenyl)-5-nitro-N~2~-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The phenyl and methylphenyl groups contribute to the compound’s binding affinity to various enzymes and receptors, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-5-nitrofurfuralaldimine
  • N-(4-methoxyphenyl)-5-nitrofurfuralaldimine
  • N-(4-methylphenyl)hexopyranosylamine

Uniqueness

N~4~-(4-methylphenyl)-5-nitro-N~2~-phenylpyrimidine-2,4,6-triamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N6O2

Molecular Weight

336.3 g/mol

IUPAC Name

4-N-(4-methylphenyl)-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H16N6O2/c1-11-7-9-13(10-8-11)19-16-14(23(24)25)15(18)21-17(22-16)20-12-5-3-2-4-6-12/h2-10H,1H3,(H4,18,19,20,21,22)

InChI Key

YKRGYMUJKTUTDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3

Origin of Product

United States

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